N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H29ClN6O2 and its molecular weight is 481. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study describes an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist with potential applications in treating emesis and depression. This compound demonstrates high affinity and effectiveness in pre-clinical tests, highlighting its relevance in neurological research and therapeutic applications (Harrison et al., 2001).
Anticonvulsant Activity
Another research focuses on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of anticonvulsant activity. These findings indicate the potential of such compounds in developing new antiepileptic drugs, which could offer insights into the applications of the compound (Kamiński et al., 2015).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of benzimidazoles for their antihistaminic and antimicrobial properties sheds light on the synthetic pathways and potential therapeutic applications of compounds with similar structures (Ozbey et al., 2001).
5-HT(1B/1D) Receptor Antagonists
A study on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT(1B/1D) antagonists contributes to understanding the neuropharmacological applications of such compounds, suggesting their potential in treating neurological disorders (Liao et al., 2000).
Oxadiazole Derivatives and Anti-inflammatory Activity
A 2D-QSAR study on synthesized oxadiazole derivatives highlights their anti-inflammatory, antibacterial, and antimalarial activities, indicating the broad therapeutic potential of compounds with similar chemical frameworks (Somashekhar & Kotnal, 2020).
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O2/c1-30-9-11-32(12-10-30)23(17-4-6-22-18(13-17)7-8-31(22)2)16-28-24(33)25(34)29-21-14-20(26)5-3-19(21)15-27/h3-6,13-14,23H,7-12,16H2,1-2H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARQSAPXZMQQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.